molecular formula C17H18O3 B049048 3-(3-Benzyloxy-4-methoxyphenyl)propanal CAS No. 333754-90-8

3-(3-Benzyloxy-4-methoxyphenyl)propanal

Cat. No.: B049048
CAS No.: 333754-90-8
M. Wt: 270.32 g/mol
InChI Key: ZQMUDGNASAYKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of celastrol methyl ester involves several enzymatic steps. Initially, the precursor compound cangoronine undergoes a series of transformations facilitated by P450 enzymes, which remove the β-formyl group at carbon C-5. Subsequently, a methyltransferase enzyme methylates the carboxylic group at carbon C-29, resulting in the formation of celastrol methyl ester .

Industrial Production Methods: Industrial production of celastrol methyl ester typically involves extraction from plant sources, followed by purification processes. The extraction process may include solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Celastrol methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize celastrol methyl ester.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Celastrol methyl ester has a wide range of scientific research applications:

Properties

IUPAC Name

3-(4-methoxy-3-phenylmethoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-16-10-9-14(8-5-11-18)12-17(16)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMUDGNASAYKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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